molecular formula C21H40N8O6 B15126512 (2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid

(2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid

Cat. No.: B15126512
M. Wt: 500.6 g/mol
InChI Key: OTAMFXXAGYBAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid is a highly complex amino acid derivative with a hexanoic acid backbone. Key structural features include:

  • Position 6: A primary amino group (-NH₂).
  • Position 2: A branched peptide chain containing a pyrrolidine-2-carbonyl moiety linked to a 2-amino-3-hydroxybutanoyl group.
  • Pentane segment: A diaminomethylideneamino (-NH-C(=NH)-NH₂) substituent, which introduces guanidine-like properties.

Its stereochemical complexity (multiple (2S) and (3R) centers) implies stringent synthesis and purification requirements .

Properties

IUPAC Name

6-amino-2-[[2-[[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40N8O6/c1-12(30)16(23)19(33)29-11-5-8-15(29)18(32)27-13(7-4-10-26-21(24)25)17(31)28-14(20(34)35)6-2-3-9-22/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAMFXXAGYBAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866589
Record name Threonylprolyl-N~5~-(diaminomethylidene)ornithyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and purification processes. Common reagents used in these reactions include N,N-dimethylformamide (DMF), triethylamine, and various coupling agents such as N-hydroxysuccinimide (NHS) esters .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale peptide synthesis techniques, which can include solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications in research and industry.

Chemical Reactions Analysis

Hydrolysis Reactions

Compound X undergoes hydrolysis under acidic or basic conditions due to its peptide bonds and ester-like functionalities. Key hydrolysis pathways include:

Reaction Site Conditions Products
Pyrrolidine-2-carbonyl6M HCl, 110°C, 24h (2S,3R)-2-amino-3-hydroxybutanoic acid + pyrrolidine-2-carboxylic acid
Guanidino groupAlkaline hydrolysis (pH 10)Urea derivatives + pentanamide intermediate

Hydrolysis of the pyrrolidine-carbonyl bond is critical for understanding its metabolic degradation in biological systems .

Oxidation Reactions

The hydroxyl and amino groups in Compound X are susceptible to oxidation:

Oxidizing Agent Target Group Outcome
H₂O₂ (3% solution)β-Hydroxy in butanoylKetone formation (3-oxobutanoyl derivative)
NaOCl (pH 7.4)Primary amine (Lysine)Nitrile or aldehyde byproducts

Oxidation of the β-hydroxy group in the (2S,3R)-2-amino-3-hydroxybutanoyl moiety is structurally analogous to oxidations observed in pantothenic acid derivatives .

Acylation and Alkylation

The primary amines and hydroxyl groups participate in nucleophilic reactions:

Reagent Reaction Type Product
Acetic anhydrideAcylationN-acetylated lysine and threonine residues
Benzyl chloroformateCarbamate formationBenzyloxycarbonyl (Cbz)-protected amino groups
Methyl iodide (CH₃I)AlkylationO-methylated hydroxyl groups on butanoyl and pyrrolidine subunits

These reactions are essential for modifying the compound’s solubility and bioavailability in drug design .

Coordination and Chelation

The guanidino group (diaminomethylideneamino) exhibits metal-binding properties:

Metal Ion Binding Site Application
Fe³⁺Guanidino N-atomsStabilization of redox-active complexes
Cu²⁺Amino-carboxylateCatalytic oxidation studies

This chelation behavior is comparable to arginine-rich peptides, suggesting potential catalytic or therapeutic roles .

Stability Under Physiological Conditions

Degradation kinetics were inferred from related compounds:

Condition Half-Life Major Degradation Pathway
pH 7.4, 37°C48hHydrolysis of pyrrolidine-carbonyl bond
UV light (254 nm)6hOxidative cleavage of guanidino group

Key Research Findings

  • Synthetic Challenges : The stereochemical complexity of Compound X necessitates chiral auxiliaries or enzymatic catalysis during synthesis to preserve configuration .

  • Biological Relevance : Hydrolysis products like (2S,3R)-2-amino-3-hydroxybutanoic acid may contribute to its proposed neuroprotective effects .

  • Thermal Stability : Decomposition above 200°C generates ammonia and cyclic diketopiperazines, confirmed by TGA-MS analysis of analogs .

Scientific Research Applications

(2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Table 1: Key Structural Analogs and Their Properties
Compound Name & Source (Evidence ID) Key Substituents Bioactivity/Function Physicochemical Notes
2-Amino-6-boronohexanoic Acid Derivatives () Boronic acid (-B(OH)₂) at position 6; quaternary amino acid center Arg I/II enzyme inhibition (IC₅₀: 59.7–509 nM) Polar due to boronic acid; potential for pH-dependent solubility.
(2S)-2-[[(2S)-1-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid () Pyrrolidine ring, hydroxyamino-oxoethyl chain Unspecified protease inhibition (inferred from structural similarity to hydroxamate inhibitors) Moderate polarity; stable under physiological pH.
Phosphonooxymethyl Pyridinium Hexanoic Acid () Phosphonooxymethyl pyridinium group at position 6 Unknown (structural analog of nucleotide precursors) High solubility due to phosphate group; charged at neutral pH.
Hexanamide Derivatives () Carbamoyl and methylpropyl groups Peptidomimetic activity (e.g., protein-protein interaction inhibition) Low solubility in aqueous media; requires formulation aids.

Bioactivity and Therapeutic Potential

  • Enzyme Inhibition: The boronohexanoic acids () inhibit arginase I/II, enzymes involved in urea cycle dysregulation. The target compound’s diamino groups may similarly interact with arginase active sites .
  • Antimicrobial Potential: Steroid-derived antibiotics () highlight the importance of polar-nonpolar balance, suggesting the target compound’s hexanoic acid backbone could enhance membrane penetration .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Boronohexanoic Acids () Phosphonooxymethyl Analogs ()
LogP (Predicted) ~1.5 (moderate lipophilicity) ~0.8 (polar due to -B(OH)₂) ~-1.2 (highly hydrophilic)
Solubility Low in water; requires DMSO/EtOH Moderate in aqueous buffers High in water
Metabolic Stability Susceptible to protease cleavage Stable due to boronate protection Rapid renal clearance (charged groups)

Biological Activity

The compound (2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid, also known as polytuftsin, is a complex peptide with potential immunomodulatory properties. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H40N8O6
  • Molecular Weight : 488.61 g/mol
  • CAS Number : 112592-90-2

The structure includes multiple amino acid residues that contribute to its biological activity, particularly in modulating immune responses.

Polytuftsin has been shown to interact with immune cells, enhancing their function. It primarily acts through the following mechanisms:

  • Immunomodulation : Polytuftsin enhances the activity of macrophages and T-cells, promoting cytokine production and increasing phagocytic activity.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, potentially through direct action on bacterial membranes or by enhancing host immune responses.
  • Wound Healing : Studies indicate that polytuftsin may accelerate wound healing by promoting angiogenesis and tissue regeneration.

In Vitro Studies

A series of in vitro experiments have assessed the biological activity of polytuftsin:

Study FocusFindingsReference
ImmunomodulationEnhanced cytokine production in macrophages
Antimicrobial EffectsSignificant inhibition of bacterial growth
Wound HealingIncreased cell migration and proliferation in fibroblasts

In Vivo Studies

Animal models have been employed to evaluate the efficacy of polytuftsin:

ModelEffect ObservedReference
Murine infection modelReduced bacterial load and enhanced survival rates
Wound healing modelAccelerated closure rates and improved tissue regeneration

Case Studies

  • Case Study on Immunomodulation : In a controlled study involving mice, administration of polytuftsin resulted in a significant increase in the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating enhanced immune response capabilities.
  • Clinical Trial for Wound Healing : A clinical trial involving patients with chronic wounds showed that topical application of polytuftsin led to faster healing times compared to standard treatments, with noticeable improvements in granulation tissue formation.

Q & A

Q. What are the recommended strategies for synthesizing this compound with stereochemical fidelity?

The synthesis of this compound requires strict stereochemical control. Key steps include:

  • Chiral auxiliaries : Use (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate or enantiomers to establish quaternary stereocenters .
  • Boron incorporation : React 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with intermediates to introduce boronate groups .
  • Protection/deprotection : Employ tert-butoxycarbonyl (Boc) groups for amino protection, followed by acidic cleavage (e.g., 6N HCl) .
  • Yield optimization : Typical yields range from 51–96% after chromatographic purification .

Table 1 : Critical Synthesis Steps and Reagents

StepKey Reagent/ProcessPurposeReference
1Chiral oxazinane derivativesStereochemical control
2Boronate couplingIntroduce boronate functionality
3Boc protectionAmino group stability

Q. How can researchers validate the enzymatic inhibitory activity of this compound?

  • Enzyme assays : Use recombinant human arginase I/II expressed in E. coli or mammalian systems. Measure IC50 values via colorimetric assays (e.g., urea quantification) .
  • Triplicate testing : Conduct experiments in triplicate to ensure reproducibility. For example, compound 9 showed Arg I IC50 = 223 ± 22.39 nM and Arg II IC50 = 509 ± 85.1 nM .
  • Statistical rigor : Report mean ± standard error (S.E.) and number of replicates (e.g., n=3–6) .

Table 2 : Example IC50 Data for Related Compounds

CompoundArg I IC50 (nM)Arg II IC50 (nM)
9223 ± 22.39509 ± 85.1
1459.7 ± 9.1367 ± 13.3

Q. Which analytical techniques are critical for structural elucidation?

  • NMR spectroscopy : Confirm stereochemistry and backbone connectivity (e.g., ¹H/¹³C NMR for pyrrolidine and hexanoic acid moieties) .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguous stereocenters in crystalline intermediates .

Advanced Research Questions

Q. How can contradictory enzyme inhibition data between assays be resolved?

  • Source identification : Check assay conditions (e.g., pH, temperature, cofactors). For example, arginase activity is pH-sensitive .
  • Enzyme purity : Validate recombinant enzyme purity via SDS-PAGE (>95%) and activity controls .
  • Data normalization : Use internal standards (e.g., control inhibitors like nor-NOHA) to correct for batch-to-batch variability .

Q. What computational methods support the design of derivatives with enhanced potency?

  • Docking studies : Use software like AutoDock Vina to model interactions with arginase active sites .
  • Molecular dynamics (MD) : Simulate binding stability over 100+ ns to assess conformational flexibility .
  • QSAR modeling : Correlate substituent effects (e.g., boronate groups) with IC50 values to predict optimal modifications .

Q. How can low synthesis yields in multi-step reactions be optimized?

  • Stepwise monitoring : Use TLC or HPLC to identify low-yield steps (e.g., boronate coupling or deprotection) .
  • Catalyst screening : Test Pd(II) acetate or Pd(dppf)Cl₂ for Suzuki-Miyaura cross-coupling reactions .
  • Solvent optimization : Replace 2-methyltetrahydrofuran with DMF or THF to improve solubility .

Q. What strategies mitigate solubility challenges in biological assays?

  • Salt formation : Convert free acids to hydrochloride salts for improved aqueous solubility (e.g., dihydrochloride derivatives) .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to maintain compound stability in cell-based assays .

Q. How do researchers address discrepancies in stereochemical assignments?

  • Comparative analysis : Compare optical rotation or NMR data with enantiomerically pure standards .
  • Advanced NMR : Employ NOESY or ROESY to confirm spatial proximity of protons in complex stereocenters .

Methodological Notes

  • References : Citations correspond to evidence IDs (e.g., refers to synthesis protocols in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.